molecular formula C₂₃H₃₆N₂O₃ B018630 Finasteride 2-(2-Methylpropanol)amide CAS No. 116285-36-0

Finasteride 2-(2-Methylpropanol)amide

Cat. No.: B018630
CAS No.: 116285-36-0
M. Wt: 388.5 g/mol
InChI Key: MFUJYZCMHDCXGQ-WSBQPABSSA-N
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Description

Mechanism of Action

Target of Action

Finasteride 2-(2-Methylpropanol)amide primarily targets Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into a more potent androgen, 5-alpha-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .

Mode of Action

This compound acts as a competitive and specific inhibitor of Type II 5-alpha reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . This results in a decrease in the effects of the primary androgen involved in androgen-dependent disorders .

Biochemical Pathways

The inhibition of 5-alpha reductase leads to a decrease in the conversion of testosterone to DHT . This affects the androgen-dependent pathways, leading to a reduction in the effects of DHT. The downstream effects include the reduction of symptoms associated with benign prostatic hyperplasia (BPH) and male pattern hair loss .

Pharmacokinetics

The pharmacokinetics of finasteride have been studied, and it is known to be metabolized in humans .

Result of Action

The inhibition of 5-alpha reductase by this compound leads to a decrease in the levels of DHT. This results in the reduction of symptoms associated with BPH and male pattern hair loss . In many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . A decrease in DHT levels can also lead to a reduction in prostate size, alleviating symptoms associated with BPH, such as frequent urination, difficulty starting urination, and weak urine flow .

Preparation Methods

The synthesis of Finasteride 2-(2-Methylpropanol)amide involves several steps. One common method includes the reaction of Finasteride with 2-methylpropanol under specific conditions to form the amide derivative . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUJYZCMHDCXGQ-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116285-36-0
Record name Finasteride 2-(2-methylpropanol)amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINASTERIDE 2-(2-METHYLPROPANOL)AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VUR22GZYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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